2-Methyl-7-phenyl-1-propylpurin-6-one
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Overview
Description
2-Methyl-7-phenyl-1-propylpurin-6-one is a chemical compound with a unique structure that belongs to the purine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-phenyl-1-propylpurin-6-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-phenyl-1-propylpurin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-7-phenyl-1-propylpurin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-7-phenyl-1-propylpurin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine
Theobromine: 3,7-Dimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Uniqueness
2-Methyl-7-phenyl-1-propylpurin-6-one is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other purine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
83334-81-0 |
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Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-methyl-7-phenyl-1-propylpurin-6-one |
InChI |
InChI=1S/C15H16N4O/c1-3-9-18-11(2)17-14-13(15(18)20)19(10-16-14)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
NEHKYKOHTGPWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC2=C(C1=O)N(C=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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